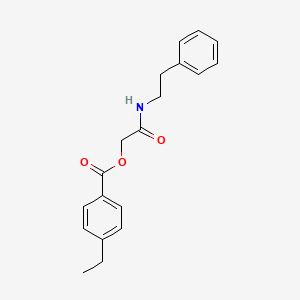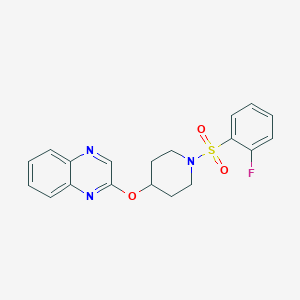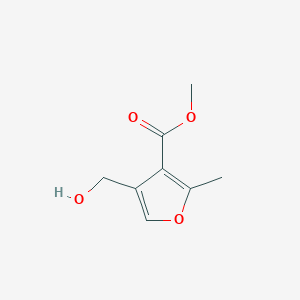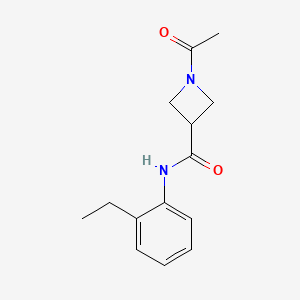![molecular formula C20H20N4O2 B2549815 3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile CAS No. 565193-58-0](/img/structure/B2549815.png)
3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of heterocyclic rings, which are common structural motifs in medicinal chemistry due to their diverse biological activities. For example, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones shows the creation of pyridine derivatives with inotropic activity . Similarly, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester involves regiospecific reactions, highlighting the importance of precise structural control in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds can significantly influence their biological activity. For instance, the title compound in paper has a pyrazole ring with twisted conformations, which affects its interactions with biological targets. The crystal structure analysis of compounds in papers and provides insights into the importance of molecular conformations and intermolecular interactions in the solid state.
Chemical Reactions Analysis
The reactivity of similar compounds is often explored to generate novel derivatives with potential biological activities. For example, the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various reagents leads to the formation of novel pyridine-3-carbonitriles . These reactions are crucial for the diversification of the chemical space and the discovery of new bioactive molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are determined by their molecular structures. For instance, the crystal packing and hydrogen bonding patterns observed in the structures of related compounds can influence their solubility, stability, and reactivity. These properties are essential for the practical application of these compounds in biological systems.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a precursor or intermediate in the synthesis of diverse heterocyclic structures, such as pyrazoles, pyridines, pyrimidines, and their derivatives. These structures are fundamental in medicinal chemistry due to their biological and pharmacological properties. For instance, Fadda et al. (2012) described the utility of enaminonitriles in heterocyclic synthesis, showcasing the versatility of related structures in generating a variety of bioactive molecules (Fadda, Etman, El-Seidy, & Elattar, 2012).
Catalysis and Chemical Transformations
The compound's framework is useful in the synthesis of catalysts and ligands for catalytic processes. For example, metallomacrocyclic complexes involving pyrazole ligands have been synthesized for their potential application in catalysis and material science, as reported by Guerrero et al. (2008) . These complexes exhibit unique properties that make them suitable for a range of catalytic applications (Guerrero, Pons, Branchadell, Parella, Solans, Font‐Bardia, & Ros, 2008).
Material Science Applications
The structural motifs derived from the compound can be incorporated into materials with specific optical, electronic, or mechanical properties. This area includes the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs). Research into the structural and optical characteristics of pyrazolo[4,3-b]pyridine derivatives, as explored by Zedan, El-Taweel, & El-Menyawy (2020) , highlights the potential of such compounds in the fabrication of electronic and optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Biological and Pharmaceutical Research
Compounds based on the chemical structure are explored for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis and characterization of new heterocyclic compounds based on related structures, like those reported by Metwally, Abdelrazek, & Eldaly (2016) , underscore the ongoing interest in discovering novel therapeutic agents (Metwally, Abdelrazek, & Eldaly, 2016).
Corrosion Inhibition
Derivatives of the compound have been investigated for their potential as corrosion inhibitors, which are crucial for protecting metals and alloys in industrial applications. The study by Sudheer & Quraishi (2015) on the corrosion inhibition effect of aryl pyrazolo pyridines demonstrates the practical applications of such compounds in extending the lifespan of metal-based structures (Sudheer & Quraishi, 2015).
Propiedades
IUPAC Name |
3-[1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13-12-17(18(25)10-11-21)14(2)23(13)19-15(3)22(4)24(20(19)26)16-8-6-5-7-9-16/h5-9,12H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQOWYANJGWYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(4-Bromophenyl)carbonyl]-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2549734.png)





![1-(3-methoxybenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2549745.png)
![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)


![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)
